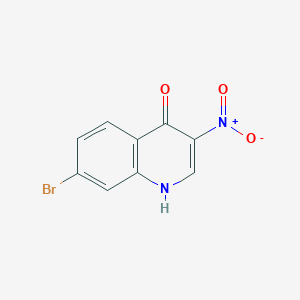

7-Bromo-3-nitroquinolin-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMLADCOCGDUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621176 | |

| Record name | 7-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723280-94-2 | |

| Record name | 7-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3-nitroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 7 Bromo 3 Nitroquinolin 4 Ol and Its Analogs

De Novo Synthesis of 7-Bromo-3-nitroquinolin-4-ol

The creation of this compound from basic precursors is a key area of study. This involves building the molecule from the ground up through carefully planned reaction sequences.

Strategic Incorporation of Bromo and Nitro Groups

The bromo and nitro functional groups can be strategically introduced during the quinoline (B57606) ring's formation. rsc.org This approach allows for precise control over the final structure of the molecule.

Evaluation of Reaction Conditions and Reagents

The success of the synthesis is highly dependent on the reaction conditions and the reagents used. For instance, the cyclization of the precursor 4-bromo-2-((2-nitroethylidene)amino)benzoic acid is effectively carried out using acetic anhydride (B1165640) and anhydrous sodium acetate (B1210297) at elevated temperatures. mdpi.com The reaction mixture is heated to reflux to ensure the completion of the cyclization process. mdpi.com

Table 1: Reagents and Conditions for the Synthesis of this compound

| Precursor | Reagents | Conditions | Yield | Reference |

| 4-bromo-2-((2-nitroethylidene)amino)benzoic acid | Acetic anhydride, Anhydrous sodium acetate | Reflux, 1 hour | 57% | mdpi.com |

Targeted Functionalization and Derivatization

Once this compound is synthesized, it can be further modified to create a variety of derivatives. These modifications target the nitro and bromo groups, allowing for the introduction of new functionalities.

Nitro Group Transformations: Reduction to Aminoquinolines

The nitro group at the 3-position of the quinoline ring can be reduced to an amino group. This transformation is a key step in producing 3-amino-7-bromoquinolin-4-ol. A common reagent used for this reduction is sodium dithionite (B78146) in an anhydrous solvent like dimethylformamide (DMF). mdpi.com The reaction is typically carried out at room temperature under an inert atmosphere. mdpi.com

Table 2: Reduction of this compound

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | Sodium dithionite | Anhydrous DMF | Room temperature, 18 hours, N₂ atmosphere | 3-Amino-7-bromoquinolin-4-ol | 46% | mdpi.com |

Halogenation Reactions: Bromination and Chlorination Studies

The hydroxyl group at the 4-position can be replaced with a halogen, such as chlorine. This is often achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govevitachem.com This reaction converts the quinolin-4-ol to a 4-chloroquinoline, a versatile intermediate for further chemical modifications. nih.govevitachem.com For instance, the synthesis of 7-bromo-4-chloro-3-nitroquinoline (B1289021) is a critical step in the preparation of more complex molecules. evitachem.com

Nucleophilic Substitutions and Cross-Coupling Reactions (e.g., Suzuki reactions, amination)

The quinoline scaffold, particularly when substituted with halogens and nitro groups, is a versatile platform for a variety of functionalization reactions. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are primary methods for introducing molecular diversity.

The bromine atom on the quinoline ring, such as in this compound and its isomers, serves as an effective leaving group for cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and halides, is a widely used method. consensus.app For instance, 6-Bromo-4-chloro-3-nitroquinoline (B1343797), an analog, can readily participate in Suzuki-Miyaura reactions with various boron reagents to create aryl-aryl bonds. evitachem.com This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. evitachem.commdpi.com The versatility of this reaction allows for the synthesis of a wide array of biaryl compounds. mdpi.com Research has demonstrated the successful coupling of N-substituted 5-bromoindazoles with heteroaryl boronic acids, highlighting the broad applicability of this method to similar heterocyclic systems. mdpi.com

Amination reactions are crucial for installing nitrogen-containing functional groups. The chloro group at the C4 position of chlorinated quinoline precursors is susceptible to nucleophilic substitution by amines. An example is the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for certain inhibitors, which is formed from the reaction of 6-bromo-4-chloro-3-nitroquinoline with 2-(4-aminophenyl)-2-methylpropanenitrile. atlantis-press.comresearchgate.netresearchgate.net Similarly, 7-Bromo-4-chloro-6-methoxy-3-nitroquinoline reacts with (1R)-1-phenylethanamine in dimethylformamide (DMF) to yield the corresponding 4-amino derivative. nih.gov Direct C-H functionalization offers an alternative route for amination. The SNH (Nucleophilic Substitution of Hydrogen) arylamination of nitroquinolines, including 7-nitroquinoline, can be achieved in anhydrous DMSO, providing access to arylamino derivatives. researchgate.net

Below is a table summarizing representative cross-coupling and amination reactions on bromo-nitroquinoline systems.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Catalyst/Reagents | Ref |

| 6-Bromo-4-chloro-3-nitroquinoline | Aryl boronic acid | Suzuki-Miyaura Coupling | 6-Aryl-4-chloro-3-nitroquinoline | Palladium catalyst, Base | evitachem.com |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Suzuki-Miyaura Coupling | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Pd(dppf)Cl₂, K₂CO₃, DME | mdpi.com |

| 6-Bromo-4-chloro-3-nitroquinoline | 2-(4-aminophenyl)-2-methylpropanenitrile | Nucleophilic Amination | 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | Acetic acid | researchgate.net |

| 7-Nitroquinoline | Anilines | SNH Arylamination | Arylamino derivatives of 7-nitroquinoline | Anhydrous DMSO | researchgate.net |

Oxidation Reactions (e.g., N5-oxidation)

Oxidation of the quinoline ring system, particularly at the N5 nitrogen atom to form an N-oxide, is a key transformation that alters the electronic properties of the molecule and opens up further synthetic pathways. Quinoline N-oxides are valuable intermediates that can undergo various subsequent reactions, including rearrangements and nucleophilic substitutions. lew.roclockss.org

The oxidation is commonly achieved using peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and acetic acid. lew.romdpi.com For example, the oxidation of a 7-bromo-2-butylthiazolo[4,5-c]quinoline analog at the N5 position was successfully carried out using m-CPBA in dichloromethane, yielding the corresponding N5-oxide in 93% yield. mdpi.com The presence of an electron-withdrawing bromo group at the C7 position did not impede the reaction, though it required additional equivalents of the oxidizing agent to overcome its deactivating effect. mdpi.com In contrast, stronger electron-withdrawing groups at the C7 position can deactivate the N5 nitrogen, making the oxidation more challenging. mdpi.com

Theoretical studies on manganese complexes with quinoline-based ligands have also shed light on oxidation processes, suggesting that electron removal can occur from orbitals with significant contributions from both the metal and the quinoline ligand, leading to a formally high-valent metal species. chemrxiv.orgrsc.org

| Substrate | Oxidizing Agent | Product | Yield | Reference |

| 7-Bromo-2-butylthiazolo[4,5-c]quinoline | 53% m-chloroperoxybenzoic acid (3.5 equiv) | 7-Bromo-2-butylthiazolo[4,5-c]quinoline 5-oxide | 93% | mdpi.com |

| Substituted Quinolines | Hydrogen peroxide / Glacial acetic acid | Corresponding Quinoline N-Oxides | Good | lew.ro |

Rearrangement and Cycloaddition Strategies

Rearrangement and cycloaddition reactions represent powerful strategies for the construction and modification of the quinoline core. These methods allow for the assembly of the heterocyclic system from simpler precursors or the significant structural reorganization of existing quinoline frameworks.

Rearrangement Reactions: Quinoline N-oxides are key precursors for several rearrangement reactions. A notable example is the Claisen-type researchgate.netresearchgate.net-sigmatropic rearrangement. lew.ro When quinoline N-oxides are treated with acetic anhydride, they can rearrange to form 2-acetoxyquinoline derivatives. lew.ro More recent research has introduced a concept of "skeletal editing" of quinolines, which begins with the reaction of quinoline N-oxides with reagents like dialkyl acetylenedicarboxylates. bioengineer.org This process initiates a cascade of cyclization and sequential rearrangement steps, transforming the quinoline skeleton into diverse nitrogen-containing heterocycles, such as 2-substituted indolines. bioengineer.org Another innovative approach is the homo-diaza-Cope rearrangement of N-aryl-N′-cyclopropyl hydrazines, promoted by a Brønsted acid. nih.govd-nb.info This reaction can be considered a homologation of the classic Fischer indole (B1671886) synthesis and provides a novel route to polycyclic quinoline derivatives. nih.govd-nb.info

Cycloaddition Strategies: [4+2] cycloaddition or annulation reactions are fundamental to the de novo synthesis of the quinoline ring. acs.orgnih.govmdpi.com These strategies often involve the reaction of an ortho-substituted aniline (B41778) derivative with a two-carbon component. For example, a metal-free protocol for synthesizing quinoline derivatives involves the [4+2] cycloaddition of 2-aminobenzaldehydes with ketones. researchgate.netacs.orgnih.gov This condensation/oxidation strategy is noted for its high yields and broad substrate tolerance. acs.orgnih.gov Another approach utilizes the reaction of 2-azidobenzaldehydes with various partners. For example, a copper-catalyzed reaction with nitroalkenes leads to the formation of 3-nitroquinolines through a cascade of addition, cyclization, and dehydration steps. mdpi.com

Green Chemistry Principles in the Synthesis of this compound and Related Nitroquinolines

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like halogenated nitroquinolines. The focus is on developing more sustainable, efficient, and environmentally benign processes.

Development of Sustainable Synthetic Routes

Significant efforts are being made to develop synthetic routes that minimize environmental impact. This includes the use of less hazardous reagents, alternative energy sources, and catalytic methods.

One major trend is the move towards metal-free synthesis. For instance, a metal-free protocol for synthesizing quinoline derivatives via a [4+2] cycloaddition has been reported, which avoids the use of potentially toxic and expensive transition metal catalysts. researchgate.net The use of microwave irradiation is another green technique that can accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating, as demonstrated in the synthesis of certain quinoline derivatives. lew.ronih.govchemicalbook.com

Biocatalysis offers a highly sustainable alternative to traditional chemical methods. Enzymes can operate under mild conditions (aqueous media, ambient temperature) and exhibit high selectivity. cardiff.ac.uk For example, monoamine oxidase (MAO-N) biocatalysts have been effectively used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to produce quinolines, presenting a milder and more sustainable route. cardiff.ac.uk

The choice of solvent is also a critical aspect of green synthesis. While many traditional quinoline syntheses use organic solvents, research into conducting these reactions in aqueous media is ongoing, which would significantly improve the environmental profile of the synthesis. consensus.app

| Green Approach | Example Reaction/Method | Advantage | Reference |

| Metal-Free Catalysis | [4+2] cycloaddition of 2-aminobenzaldehydes and ketones | Avoids toxic/expensive metals, high yields | researchgate.net |

| Microwave-Assisted Synthesis | Synthesis of 2-acetoxyquinoline derivatives via Claisen rearrangement | Shorter reaction times, good yields | lew.ro |

| Biocatalysis | Oxidative aromatization of THQs using MAO-N | Mild conditions, sustainable, high selectivity | cardiff.ac.uk |

| Green Solvents | Skraup synthesis using Solketal (glycerol-derived) | Use of a renewable, biodegradable by-product | iipseries.org |

Atom Economy and Waste Minimization in Halogenated Nitroquinoline Synthesis

Atom economy and waste minimization are core principles of green chemistry that aim to maximize the incorporation of starting materials into the final product and reduce the generation of hazardous by-products. northwestern.eduuthsc.edu

Synthetic strategies like C-H functionalization are inherently more atom-economical as they avoid the pre-functionalization of substrates, thus reducing the number of synthetic steps and the associated waste. researchgate.net Processes that are step-economic are a key focus. researchgate.net The synthesis of halogenated nitroquinolines often involves nitrating agents and halogenated solvents, which require careful handling and disposal. northwestern.edu To minimize waste, laboratories are encouraged to order only the necessary quantities of chemicals, substitute hazardous chemicals with safer alternatives where possible, and reduce the scale of reactions. northwestern.eduuthsc.edu

For halogenated compounds specifically, waste streams must be segregated. northwestern.edu Halogenated organic solvents and other halogenated waste should be collected separately for appropriate professional disposal to prevent environmental contamination. The development of catalytic cycles that operate with high efficiency and selectivity contributes to waste minimization by reducing the formation of unwanted side products. The ultimate goal is to design synthetic routes where the majority of atoms from the reactants are incorporated into the desired product, approaching the ideal of 100% atom economy.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 3 Nitroquinolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 7-Bromo-3-nitroquinolin-4-ol and its derivatives. It provides critical information about the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule.

1D and 2D NMR Techniques for Proton and Carbon Environments

One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, offers a fundamental understanding of the molecular structure. In the ¹H NMR spectrum of a derivative, 3-amino-7-bromoquinolin-4-ol, specific chemical shifts are observed. For instance, a broad singlet at 11.46 ppm corresponds to the hydroxyl proton, while aromatic protons appear as doublets at 8.01 ppm and 7.28 ppm, and singlets at 7.67 ppm and 7.53 ppm. The amino group protons are seen as a broad singlet at 4.53 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information on the carbon framework. For 3-amino-7-bromoquinolin-4-ol, characteristic peaks appear at 169.2, 138.0, 131.9, 127.1, 124.1, 122.8, 120.3, 120.0, and 119.3 ppm, confirming the quinoline (B57606) ring structure. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further refining the structural assignment.

Advanced NMR Pulse Sequences for Connectivity and Stereochemical Assignments

For more complex derivatives, advanced NMR pulse sequences are utilized. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) help in assigning quaternary carbons and elucidating long-range proton-carbon connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) is instrumental in determining the stereochemistry and spatial proximity of atoms by measuring through-space interactions between protons.

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable insights into their fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For example, a derivative of this compound was analyzed by HRMS, and the calculated mass for its protonated form [M+H]⁺ was compared to the experimentally found mass, confirming its molecular formula. mdpi.comrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like quinoline derivatives. In the synthesis of this compound, ESI-MS was used to confirm the presence of the product by detecting its protonated molecular ion [M+H]⁺ at m/z values of 269.2 and 271.3, corresponding to the two bromine isotopes. google.com This technique is also valuable for studying the fragmentation of these molecules, where characteristic losses, such as the elimination of hydrogen cyanide (HCN) from the quinoline ring, can be observed. mcmaster.carsc.org The fragmentation patterns can help differentiate between isomers. mcmaster.cacdnsciencepub.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of the synthesized compounds and monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. measurlabs.commtoz-biolabs.com By employing a suitable stationary phase, such as a C18 column, and a mobile phase, it is possible to separate this compound from starting materials, by-products, and other impurities. googleapis.com The purity of the compound can be qualitatively assessed by Thin-Layer Chromatography (TLC), where the presence of a single spot indicates a high degree of purity. mdpi.com For quantitative analysis, HPLC coupled with a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS) is often used. measurlabs.comgoogleapis.com These methods provide information on the retention time of the compound and can quantify its purity by measuring the area of its corresponding peak in the chromatogram. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions and assessing the purity of products. For quinoline derivatives, TLC is frequently employed to qualitatively track the conversion of reactants to products.

In the synthesis of this compound, TLC is used to monitor the reaction's completion. rsc.org For instance, in the synthesis of a precursor, 4-Bromo-2-((2-nitroethylidene)amino)benzoic acid, TLC showed an improved purity profile after recrystallization, with a reported retention factor (Rf) of 0.15 in a solvent system of 97:2:1 ethyl acetate (B1210297):methanol:water. mdpi.com Although the crude this compound solid exhibited poor solubility in most common solvents for characterization, its subsequent conversion to 3-Amino-7-bromoquinolin-4-ol was monitored, and the product was purified using column chromatography based on TLC results. mdpi.com The Rf value is a key parameter derived from TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system), and it helps in identifying compounds and determining their polarity.

Table 1: TLC Data for a Precursor to this compound

| Compound | Solvent System (v/v/v) | Rf Value |

| 4-Bromo-2-((2-nitroethylidene)amino)benzoic acid | 97:2:1 EtOAc:MeOH:H₂O | 0.15 mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification and quantification of compounds in complex mixtures.

In the context of this compound and its derivatives, LC-MS is instrumental in confirming the molecular weight of the synthesized compounds. For example, during the synthesis of N-((4-amino-7-aryl(heteroaryl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl)-N-ethylacetamide from a derivative of this compound, LC-MS was used to monitor the reaction progress. google.com The technique provides the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺), which for this compound is predicted to be 268.95564. uni.lu

In a study detailing the synthesis of a potential PET imaging probe, LC-MS was used to confirm the formation of 7-Bromo-6-methoxy-3-nitroquinolin-4-ol, with a reported [M+H]⁺ of 298.8. nih.gov This technique is also crucial for monitoring the subsequent conversion of this intermediate into other derivatives. nih.gov High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, the calculated [M+H]⁺ for 3-Amino-7-bromoquinolin-4-ol was 238.9815, with the found value being 238.9810, indicating a high degree of accuracy. mdpi.com

Table 2: Predicted LC-MS Adducts for this compound

| Adduct | m/z |

| [M+H]⁺ | 268.95564 uni.lu |

| [M+Na]⁺ | 290.93758 uni.lu |

| [M-H]⁻ | 266.94108 uni.lu |

| [M+NH₄]⁺ | 285.98218 uni.lu |

| [M+K]⁺ | 306.91152 uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique used for separating and identifying volatile and thermally stable compounds. acs.org It is particularly useful for the analysis of quinoline derivatives in various matrices, such as textiles and honey. nih.govnih.gov

While direct GC-MS analysis of this compound might be challenging due to its low volatility and potential for thermal degradation, the technique is highly relevant for the analysis of related, more volatile quinoline derivatives. chemsrc.com For instance, a method for determining quinoline and its derivatives in textiles involves extraction followed by GC-MS analysis. nih.gov In some cases, derivatization is employed to increase the volatility of the analytes, such as converting pyridine (B92270) and quinoline bases into their pentafluoropropionic amides before GC-MS analysis. oup.com The mass spectrometer fragments the molecules in a reproducible manner, generating a mass spectrum that serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

For this compound, characteristic IR absorption bands would be expected for the O-H, N-H, C=O, N-O (from the nitro group), and C-Br bonds. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the quinolinone tautomer typically appears in the range of 1650-1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study its photophysical properties. researchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the quinoline ring system. The position of the maximum absorption (λmax) can be influenced by the substituents on the quinoline ring. For example, nitro-substituted quinoline derivatives often exhibit a blue shift (shift to shorter wavelengths) due to the strong electron-withdrawing nature of the nitro group. rsc.org In contrast, electron-donating groups can cause a red shift (shift to longer wavelengths). mdpi.com The photophysical properties of quinoline derivatives, such as their fluorescence and quantum yields, are also studied using techniques related to UV-Vis spectroscopy. researchgate.netnih.govktu.edu.tr For instance, a study on ring-substituted 8-hydroxyquinolines reported a λmax of 398.4 nm for 5-Nitroquinolin-8-ol. mdpi.com

X-ray Crystallography for Solid-State Structure and Molecular Conformation

Single-crystal X-ray diffraction is a powerful technique that involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. uib.no This analysis allows for the determination of the precise arrangement of atoms within the crystal lattice.

Supramolecular Interactions and Crystal Packing Motifs

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, supramolecular interactions, or crystal packing motifs for the compound this compound. While the synthesis of this compound is documented in patent literature, its detailed solid-state characterization, including single-crystal X-ray diffraction analysis, does not appear to be published in peer-reviewed journals or deposited in common crystallographic databases.

Therefore, a detailed analysis of its hydrogen bonding, π-π stacking, and other non-covalent interactions, along with specific data tables on bond lengths and angles of these interactions, cannot be provided at this time. The study of supramolecular chemistry is crucial for understanding the solid-state properties of a compound, including its solubility, stability, and morphology. Such studies rely on experimental crystallographic data, which is currently unavailable for this compound.

Further research involving the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its supramolecular architecture and provide the detailed research findings requested.

Computational and Theoretical Investigations of 7 Bromo 3 Nitroquinolin 4 Ol

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an essential tool for predicting the properties and reactivity of molecules like 7-Bromo-3-nitroquinolin-4-ol. DFT calculations can elucidate various molecular attributes, from spectroscopic parameters to the stability of different chemical forms.

DFT calculations are widely employed to predict spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), its fundamental vibrational modes can be calculated. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. For substituted quinolines, DFT has been successfully used to assign vibrational frequencies for the various functional groups, including the effects of substituents on the benzene (B151609) and pyridine (B92270) ring vibrations. researchgate.net

The 4-hydroxyquinoline (B1666331) scaffold of this compound allows for the existence of tautomeric forms: the enol form (quinolin-4-ol) and the keto form (quinolin-4-one). The relative stability of these tautomers is critical as it can significantly influence the molecule's chemical reactivity and biological activity. DFT calculations can determine the optimized geometries and thermodynamic parameters (enthalpy, Gibbs free energy) for each tautomer.

Theoretical studies on related quinolin-4-one derivatives have shown that the keto form is generally the most stable tautomer in both the gas phase and in various solvents. jocpr.comscirp.org The equilibrium between tautomers can be influenced by the nature and position of substituents. For instance, in a theoretical study of substituted quinolin-4-ones, the presence of a bromine atom was found to influence the reactivity and acidity of the molecule. scirp.org The relative stability is established by comparing their calculated energies of formation. scirp.org

Table 1: Theoretical Stability of Quinolin-4-one Tautomers (Illustrative Data based on related compounds) This table illustrates the type of data obtained from DFT calculations on related quinoline (B57606) systems. The values are not specific to this compound but represent the general findings in the literature.

| Tautomer Form | Relative Enthalpy (kcal/mol) in Gas Phase | Relative Enthalpy (kcal/mol) in DMF |

| Keto Form | 0.00 (Most Stable) | 0.00 (Most Stable) |

| Enol Form | > 0 | > 0 |

Source: Adapted from theoretical studies on quinolin-4-one derivatives. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de

Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the nitro and hydroxyl/keto groups. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential. researchgate.net

For quinoline derivatives, MEP maps help identify the most reactive sites. The electron-withdrawing nature of the bromine atom and the nitro group would create significant electron-deficient regions, influencing the molecule's interaction with biological targets. The MEP analysis provides a visual guide to the molecule's reactivity, highlighting the sites most likely to engage in hydrogen bonding or other non-covalent interactions. uni-muenchen.de

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand such as this compound might bind to a biological target. The Epidermal Growth Factor Receptor (EGFR) kinase is a significant target in cancer therapy, and many quinoline and quinazoline (B50416) derivatives have been investigated as potential inhibitors. nih.govnih.gov

Molecular docking simulations place a ligand into the binding site of a receptor and calculate a score representing the binding affinity. These simulations can predict the preferred conformation of the ligand and the specific interactions it forms with the receptor's amino acid residues.

For quinoline-based inhibitors of EGFR, docking studies have revealed key interactions within the ATP-binding pocket. nih.govresearchgate.net Although specific docking studies for this compound are not publicly available, studies on analogous inhibitors show common binding patterns. These typically involve hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met793, and van der Waals interactions with other residues that stabilize the complex. mdpi.com The quinoline scaffold itself often forms the core structure that anchors the inhibitor in the active site. nih.gov

Table 2: Typical Interactions of Quinoline-Based Inhibitors with EGFR Kinase Active Site (General Findings) This table is a generalized representation based on docking studies of various quinoline and quinazoline EGFR inhibitors.

| Interacting Residue (EGFR) | Type of Interaction | Role in Binding |

| Met793 | Hydrogen Bond | Hinge region anchor |

| Leu718 | Hydrophobic | Stability |

| Val726 | Hydrophobic | Stability |

| Ala743 | Hydrophobic | Stability |

| Lys745 | Hydrogen Bond/Salt Bridge | Gatekeeper interaction |

| Asp855 | Hydrogen Bond | DFG motif interaction |

Source: Compiled from molecular docking studies of EGFR inhibitors. nih.govmdpi.complos.orgnih.gov

The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy. Compounds with lower (more negative) docking scores are predicted to have higher binding affinities. frontiersin.org

Beyond static docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding mode and the conformational changes in both the ligand and the protein upon binding. plos.org For potential EGFR inhibitors, MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.govmdpi.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation helps to assess the stability of the complex and the flexibility of different parts of the protein, respectively. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method aimed at revealing the mathematical connections between the chemical structure of a compound and its biological activity. dergipark.org.tr By identifying physicochemical properties and structural features, known as molecular descriptors, that correlate with a substance's activity, QSAR models can predict the efficacy or toxicity of new, untested compounds. dergipark.org.trresearchgate.net This predictive capability is crucial in drug discovery and toxicology for optimizing lead compounds and screening for potential liabilities. dergipark.org.tr

While specific QSAR studies focusing exclusively on this compound are not prominently documented in existing literature, the methodology has been extensively applied to both quinoline derivatives and various nitroaromatic compounds to predict activities ranging from anticancer and antimicrobial to toxicological endpoints. nih.goveurjchem.com For a molecule like this compound, a QSAR model would be developed by first calculating a wide array of molecular descriptors. These descriptors fall into several categories: electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., Wiener index, kappa indices). dergipark.org.treurjchem.com

A typical QSAR study involves building a model using a "training set" of structurally related compounds with known activities. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to create a correlation equation. scholarsresearchlibrary.comarabjchem.org The robustness and predictive power of the resulting model are then validated using an external "test set" of compounds not used in the model's creation. nih.gov For instance, studies on quinoline derivatives have successfully used descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO), Total Polar Surface Area (TPSA), and LogP to model anticancer activity, achieving high correlation coefficients (R²) that indicate a strong predictive capability. eurjchem.comarabjchem.org Similarly, QSAR models for the toxicity of nitroaromatic compounds have identified descriptors related to hydrophobicity and electronic properties (like ELUMO) as key indicators of their mechanism of action. nih.govmdpi.com

The table below illustrates typical parameters that would be considered in a hypothetical QSAR study of quinoline derivatives, including the types of descriptors and the statistical metrics used to validate the model.

| Parameter Type | Example Descriptors | Statistical Method | Validation Metrics | Potential Activity Modeled |

| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Multiple Linear Regression (MLR) | R² (Coefficient of Determination) | Anticancer, Antimalarial |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Partial Least Squares (PLS) | Q² (Cross-validated R²) | Toxicity, Bioaccumulation |

| Topological | Wiener Index, Balaban Index, Kappa Shape Indices | Artificial Neural Network (ANN) | RMSE (Root Mean Square Error) | Antimicrobial, Anti-inflammatory |

| Steric/Geometrical | Molecular Volume, Surface Area, Number of Rotatable Bonds | Principal Component Regression (PCR) | External Validation (R²pred) | Receptor Binding Affinity |

This table is a generalized representation based on QSAR studies of related compounds and does not represent data from a specific study on this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes, interactions with other molecules like solvents or biological macromolecules, and thermodynamic properties. acs.orguantwerpen.betandfonline.com

MD simulations are also invaluable for investigating solvent effects. The behavior and properties of this compound can be significantly influenced by the surrounding solvent. Simulations can model the explicit arrangement of solvent molecules (e.g., water) around the solute, revealing the structure of the solvation shell and the dynamics of solvent-solute hydrogen bonds. uantwerpen.bescispace.com This provides insight into solubility, diffusion, and how the solvent mediates interactions and conformational preferences of the molecule. uantwerpen.be

The following table summarizes the types of analyses and data that are typically generated from MD simulations of quinoline derivatives interacting with proteins or in a solvent environment.

| Simulation Parameter | Description | Typical Finding/Insight |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the molecule or protein-ligand complex. Lower, stable RMSD suggests equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible or rigid regions within a molecule or protein. |

| Radius of Gyration (RoG) | A measure of the compactness of a structure. | Reveals changes in the overall shape and folding of a protein or ligand. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Provides information on how the ligand's exposure to the solvent changes upon binding to a target. |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the free energy change upon ligand binding to a receptor. | Quantifies the affinity of the ligand for its target; a more negative value indicates stronger binding. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the structure of the solvent shell around the solute. |

This table is a generalized representation based on MD studies of related quinoline compounds and does not reflect a specific simulation of this compound.

Mechanistic Insights into Nitration Reactions via Molecular Electron Density Theory

The synthesis of this compound involves an electrophilic aromatic substitution (SEAr) reaction, specifically the nitration of a 7-bromoquinolin-4-ol (B1280115) precursor. masterorganicchemistry.com Understanding the mechanism of this reaction, particularly its regioselectivity (why the nitro group adds to the C3 position), can be achieved through advanced computational methods like the Molecular Electron Density Theory (MEDT). mdpi.comresearchgate.net

MEDT is a modern theoretical framework for studying chemical reactivity that emphasizes the role of electron density changes along the reaction pathway. mdpi.com Unlike theories that focus solely on molecular orbitals, MEDT analyzes the flow of electrons and changes in electron density to explain reaction mechanisms, feasibility, and selectivity. mdpi.comresearchgate.net

While a specific MEDT study on the nitration of 7-bromoquinolin-4-ol has not been reported, the principles of MEDT have been applied to the nitration of other aromatic systems, such as benzene and coumarin (B35378). mdpi.comresearchgate.net These studies show that the SEAr nitration reaction typically proceeds through a two-step mechanism. mdpi.com The first step is the rate-determining step, involving the electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring, which proceeds through a transition state (TS) to form a cationic tetrahedral intermediate (often called a σ-complex or Wheland intermediate). masterorganicchemistry.commdpi.com The second step is a rapid deprotonation to restore the aromaticity of the ring. mdpi.com

A hypothetical MEDT study of the nitration of 7-bromoquinolin-4-ol would involve the following analyses:

Conceptual DFT Analysis: Calculation of reactivity indices derived from DFT, such as the electrophilic and nucleophilic Parr functions, to predict the most reactive sites on the quinoline ring towards electrophilic attack by the nitronium ion.

Energy Profile Analysis: Mapping the potential energy surface for the attack of NO₂⁺ at all possible positions of the benzene and pyridine rings of 7-bromoquinolin-4-ol. This would locate the transition states and intermediates for each pathway and determine the activation energies. The pathway with the lowest activation energy would be the most favorable, thus explaining the observed regioselectivity for the C3 position.

Bonding Evolution Theory (BET) Analysis: This analysis provides a detailed description of the sequential changes in electron density during the bond formation/breaking processes. It would allow for a precise characterization of how the C-N bond forms and how the aromatic system is disrupted and then restored, offering a profound understanding of the molecular mechanism. mdpi.com

The table below outlines the conceptual application of MEDT to elucidate the nitration mechanism.

| MEDT Analysis Type | Objective | Information Gained |

| Conceptual DFT | Predict the most reactive sites of the 7-bromoquinolin-4-ol ring system. | Identification of atoms most susceptible to electrophilic attack based on local reactivity indices. |

| Potential Energy Surface (PES) Mapping | Determine the reaction pathway and activation barriers for nitration at different positions. | Quantitative comparison of the energy barriers for attack at C3 vs. other positions (e.g., C5, C6, C8), explaining the regiochemical outcome. |

| Transition State (TS) Analysis | Characterize the geometry and electronic structure of the highest energy point along the reaction coordinate. | Insight into the structure of the key transition state leading to the σ-complex. |

| Bonding Evolution Theory (BET) | Follow the step-by-step process of bond formation and cleavage in terms of electron density changes. | Detailed molecular mechanism of C-N bond formation and subsequent proton elimination. |

This table outlines a theoretical approach and does not represent results from an actual MEDT study on the nitration of 7-bromoquinolin-4-ol.

Anti-Cancer and Antiproliferative Activities

Quinoline derivatives represent a significant class of compounds with proven anti-cancer and antiproliferative properties. semanticscholar.org Their mechanism of action is diverse and can involve the inhibition of key cellular processes required for cancer cell growth and survival. rsc.org Research has demonstrated that modifications to the quinoline core, such as the addition of bromine atoms and other functional groups, can lead to potent activity against a variety of cancer cell lines. nih.gov

The cytotoxic potential of quinoline derivatives has been evaluated against a broad spectrum of human cancer cell lines. Studies have shown that these compounds can significantly inhibit cell proliferation, often with high potency.

For instance, a series of novel brominated methoxyquinolines and nitrated bromoquinolines were synthesized and tested for their antiproliferative effects. nih.gov Among them, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) demonstrated notable inhibitory activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines, with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov Another derivative, 6-bromo-5-nitroquinoline, also showed significant antiproliferative and apoptotic effects against various cancer cell lines. nih.gov

Further research into quinoline-based compounds has expanded the scope of their activity. A 4-azanonaphtholide quinoline derivative (Compound 87) was found to be active against five different cancer cell lines: HepG2 (liver cancer), A431 (skin cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT 116 (colon cancer). semanticscholar.orgnih.gov The IC50 values for this compound were 8.40 μM for HepG2, 11.56 μM for A431, 4.33 μM for A549, 5.99 μM for MCF-7, and 3.48 μM for HCT 116. semanticscholar.orgnih.gov Additionally, a quinoline–stilbene hybrid (Compound 88) displayed potent activity against the MDA-MB-468 breast cancer cell line with an IC50 value of 0.12 μM. semanticscholar.org

The antiproliferative activity of various quinoline derivatives is summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50/GI50 Value | Source |

|---|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Glioblastoma | 5.45-9.6 µg/mL | nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | Cervical Cancer | 5.45-9.6 µg/mL | nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | Colon Adenocarcinoma | 5.45-9.6 µg/mL | nih.gov |

| 4-azanonaphtholide quinoline derivative (87) | HepG2 | Liver Cancer | 8.40 µM | semanticscholar.orgnih.gov |

| 4-azanonaphtholide quinoline derivative (87) | A431 | Skin Cancer | 11.56 µM | semanticscholar.orgnih.gov |

| 4-azanonaphtholide quinoline derivative (87) | A549 | Lung Cancer | 4.33 µM | semanticscholar.orgnih.gov |

| 4-azanonaphtholide quinoline derivative (87) | MCF-7 | Breast Cancer | 5.99 µM | semanticscholar.orgnih.gov |

| 4-azanonaphtholide quinoline derivative (87) | HCT 116 | Colon Cancer | 3.48 µM | semanticscholar.orgnih.gov |

| Quinoline–stilbene derivative (88) | MDA-MB-468 | Breast Cancer | 0.12 µM | semanticscholar.org |

| Quinoline derivative (6d) | MCF-7 | Breast Cancer | 0.06 µM | tandfonline.com |

| Quinoline derivative (8b) | A549 | Lung Cancer | 0.09 µM | tandfonline.com |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (73) | HCT116 | Colon Cancer | 1.99 µM | mdpi.com |

The anticancer effects of quinoline derivatives are attributed to their ability to interact with and modulate the activity of various molecular targets that are critical for tumor progression.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in regulating cancer cell survival and proliferation. acs.org Several quinoline derivatives have been developed as potent inhibitors of EGFR kinase. The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds, for example, was designed based on known EGFR inhibitors and demonstrated effective inhibition of EGFR kinase. nih.gov One compound from this class showed an impressive IC50 value of 7.5 nM. nih.gov

Other research has focused on different structural modifications. A series of sulfonylated indeno[1,2-c]quinolines (SIQs) were found to be potent EGFR tyrosine kinase (EGFR-TK) inhibitors, with eight derivatives showing enhanced activity (IC50 values of approximately 0.6–10.2 nM) compared to the established drug erlotinib. acs.org Hybrid molecules incorporating the quinoline scaffold have also yielded promising results. A Schiff's base derivative containing a quinoline nucleus showed an IC50 value of 0.12 ± 0.05 μM on the EGFR receptor. nih.gov Furthermore, certain quinoline derivatives displayed potent inhibitory activity against EGFR with IC50 values as low as 0.08 μM. tandfonline.com

| Compound Class/Derivative | Target | IC50 Value | Source |

|---|---|---|---|

| 4-anilinoquinoline-3-carbonitrile derivative | EGFR Kinase | 7.5 nM | nih.gov |

| Sulfonylated indeno[1,2-c]quinoline (SIQ) | EGFR-TK | 0.6-10.2 nM | acs.org |

| Schiff's base quinoline derivative (50) | EGFR | 0.12 ± 0.05 µM | nih.gov |

| Quinoline derivative (8b) | EGFR | 0.08 µM | tandfonline.com |

| Quinoline derivative (6d) | EGFR | 0.18 µM | tandfonline.com |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f) | EGFR Tyrosine Kinase | 0.19 µM | rsc.org |

The PI3K/Akt/mTOR signaling pathway is frequently overactive in a wide range of human cancers, making it a prime target for therapeutic intervention. frontiersin.orgacs.org Several quinoline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

Two notable examples are GSK1059615 and GSK2126458, which exhibit outstanding biochemical activity against both PI3K and mTOR. rsc.org GSK1059615 showed IC50 values of 0.4, 0.6, 5, and 2 nM for the PI3K isoforms p110α, p110β, p110γ, and p110δ, respectively, and an IC50 of 12 nM for mTOR. rsc.org

A novel series of 4-acrylamido-quinoline derivatives also demonstrated remarkable activity as PI3K/mTOR dual inhibitors. frontiersin.org These compounds showed potent inhibition against PI3Kα, with IC50 values ranging from 0.50 to 2.03 nM. A representative compound from this series, 8i, was shown to significantly down-regulate key biomarkers of the PI3K/Akt/mTOR pathway in PC3 prostate cancer cells. frontiersin.org Building on this, further structural modifications led to compound 14d, which exhibited IC50 values of 0.80 nM against PI3Kα and 5.0 nM against mTOR, and strongly inhibited the pathway in U87MG glioblastoma cells. nih.gov Another study showed that 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, a derivative of the natural product neocryptolepine, exerts its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. acs.org

| Compound | Target | IC50 Value | Source |

|---|---|---|---|

| GSK1059615 | p110α | 0.4 nM | rsc.org |

| GSK1059615 | p110β | 0.6 nM | rsc.org |

| GSK1059615 | p110δ | 2 nM | rsc.org |

| GSK1059615 | mTOR | 12 nM | rsc.org |

| 4-acrylamido-quinoline derivative (8i) | PI3Kα | 0.50-2.03 nM (range for series) | frontiersin.org |

| β-methyl-4-acrylamido quinoline derivative (14d) | PI3Kα | 0.80 nM | nih.gov |

| β-methyl-4-acrylamido quinoline derivative (14d) | mTOR | 5.0 nM | nih.gov |

DNA intercalation, the insertion of a molecule between the base pairs of DNA, is a critical mechanism for many anticancer drugs as it can disrupt DNA replication and transcription. acs.org Studies have shown that certain quinoline derivatives can function as DNA intercalating agents.

The ability of quinoline-based ligands to intercalate into double-stranded DNA has been demonstrated, with research indicating that quinolinium derivatives require a positively charged side chain to effectively intercalate. rsc.orgrsc.org More recent studies have provided a detailed molecular mechanism, showing that specific quinoline-based compounds (compounds 9 and 11) intercalate into the minor groove of DNA. nih.gov This binding leads to a significant conformational change in the DNA-enzyme complex, which in turn inhibits the activity of enzymes that act on DNA, such as DNA methyltransferases. nih.gov This mode of action adds to the examples of non-nucleoside compounds that can inhibit crucial DNA processes through intercalation. nih.gov

Human topoisomerase I (Topo I) is a validated therapeutic target in oncology because it resolves DNA torsional stress during replication and transcription, processes essential for rapidly dividing cancer cells. core.ac.uk A novel class of quinoline-based compounds has been developed as potent Topo I inhibitors.

One such derivative, compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine), exhibits very high potency in inhibiting human Topo I, with an IC50 value of 29 ± 0.04 nM. acs.orgnih.gov This compound acts by trapping the Topo I-DNA cleavage complex, leading to DNA double-strand breaks and cell death. acs.orgnih.gov Other research has identified non-camptothecin based quinoline derivatives as promising Topo I inhibitors. For example, two conformationally constrained derivatives, compounds 8 and 12, showed significant cytotoxicity against A549 and MCF-7 cancer cell lines with IC50 values ranging from 0.44 μM to 0.69 μM, and their activity was linked to Topo I inhibition. researchgate.net Furthermore, a study on highly brominated quinolines confirmed that 3,5,6,7-tetrabromo-8-methoxyquinoline (compound 7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11) are inhibitors of human topoisomerase I. nih.gov

| Compound | Target | IC50 Value | Source |

|---|---|---|---|

| Compound 28 | Human Topoisomerase I | 29 ± 0.04 nM | acs.orgnih.gov |

| Compound 8 | Human Topoisomerase I (inferred) | 0.44 µM (A549), 0.62 µM (MCF-7) | researchgate.net |

| Compound 12 | Human Topoisomerase I (inferred) | 0.69 µM (A549), 0.54 µM (MCF-7) | researchgate.net |

| Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) | Human Topoisomerase I | Inhibitory activity confirmed | nih.gov |

| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | Human Topoisomerase I | Inhibitory activity confirmed | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

The ability to induce apoptosis (programmed cell death) and modulate the cell cycle is a hallmark of many anticancer agents. Quinoline derivatives have been investigated for these properties. While direct studies on this compound's specific impact on apoptosis and the cell cycle are not extensively detailed in the available literature, the broader class of quinoline compounds shows significant activity in this area.

For instance, certain fused chromenopyrimidines, which are related heterocyclic systems, have been shown to induce cell cycle arrest and apoptosis in human breast cancer cell lines (MCF-7). mdpi.com One derivative, in particular, caused a majority of MCF-7 cells to arrest in the G1 phase of the cell cycle. mdpi.com This suggests that compounds with similar structural motifs may exert their anticancer effects through the modulation of cell cycle checkpoints. Studies on other compounds like cedrol (B397079) have demonstrated that inducing G1 phase cell cycle arrest is a viable mechanism for inhibiting cancer cell proliferation. jmb.or.kr Furthermore, resveratrol, a natural polyphenol, has been shown to induce apoptosis and G2/M cell cycle arrest in fibroblast-like synoviocytes, highlighting the potential for various small molecules to interfere with cell cycle progression. archivesofmedicalscience.com The anticancer activity of many quinoline analogs is attributed to mechanisms including the induction of apoptosis and cell cycle arrest. researchgate.net

Antimicrobial Properties

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents, with fluoroquinolone antibiotics being a prime example. The introduction of a bromine atom and a nitro group can further influence the antimicrobial spectrum and potency.

Antibacterial Activity

Quinoline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The basic quinoline structure is a key component of many antibiotics. Modifications to the quinoline ring, including the addition of bromine, have been shown to modulate the antibacterial efficacy. For example, derivatives of 6-bromoquinolin-4-ol (B142416) have been synthesized and tested against clinically relevant resistant strains like ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One such derivative, 6-bromo-4-(3,5-dichlorophenoxy)quinoline, exhibited notable antibacterial activity. mdpi.com The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Derivative | Target Bacteria | MIC (µM) |

|---|---|---|

| 3-Azidoquinolin-4-ol | ESBL E. coli | 32 |

| 3-Cyanoquinolin-4-ol | MRSA | 16 |

| 6-bromo-4-(3,5-dichlorophenoxy)quinoline | ESBL E. coli / MRSA | - |

Data sourced from a study on quinoline derivatives' antibacterial properties. mdpi.com

Antiviral Activity

The antiviral potential of quinoline derivatives has also been an area of active research. nih.gov Studies have shown that certain substituted quinolines can inhibit the replication of various viruses. For example, 8-hydroxy-7-substituted quinolines have demonstrated activity against herpes viruses, including cytomegalovirus (CMV). google.com The quinoline scaffold is considered a promising starting point for the development of new antiviral drugs. nih.gov Research on novel quinoline derivatives has shown dose-dependent inhibition of dengue virus serotype 2. nih.gov These compounds appeared to act at the early stages of the viral infection. nih.gov

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| Derivative D | Influenza A | 20 |

| Derivative E | H5N1 Influenza | 15 |

| Derivative F | SARS-CoV-2 | 25 |

IC50 values represent the concentration required to inhibit 50% of viral activity.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in many diseases, and compounds with anti-inflammatory and immunomodulatory properties are of great interest. While specific data on the anti-inflammatory effects of this compound is limited, the broader family of quinoline derivatives has shown potential in this area. semanticscholar.org For example, the natural coumarin braylin, which shares some structural similarities with quinoline derivatives, has demonstrated significant anti-inflammatory and immunomodulatory properties. plos.org It was found to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. plos.org The mechanism of action for some of these compounds may involve the inhibition of key inflammatory pathways like NF-κB. plos.orgmdpi.com

Neurological Applications: Potential in Alzheimer's Disease Research

Neurodegenerative diseases like Alzheimer's represent a significant challenge for modern medicine. Recent research has implicated various cellular pathways in the progression of these diseases, opening up new avenues for therapeutic intervention.

Bromodomain and Extra-Terminal (BET) Protein Targeting

Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. nih.govmdpi.com The dysregulation of BET proteins, particularly BRD4, has been linked to the pathophysiology of neuroinflammatory and neurodegenerative disorders. mdpi.com Consequently, BET proteins have emerged as promising therapeutic targets. nih.gov

The synthesis of molecules that can inhibit BET proteins is an active area of research. In the development of a PET probe for imaging BET proteins, 7-bromo-6-methoxy-3-nitroquinolin-4-ol was synthesized as an intermediate. nih.govmdpi.com This highlights the utility of the this compound scaffold in creating compounds that target BET proteins. The development of such probes is crucial for understanding the role of BET proteins in diseases like Alzheimer's and for the development of novel therapeutics. nih.gov Novel imidazo[4,5-c]quinoline derivatives have also been developed as inhibitors of LRRK2, another protein implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease. google.com

Development of Imaging Probes for Neuropathophysiology

The quinoline scaffold is a valuable framework for creating new fluorescent and radiolabeled probes for the diagnosis and study of neurodegenerative disorders, particularly Alzheimer's disease (AD). google.comnih.gov The compact size of the quinoline moiety, its ability to be chemically modified, and the presence of a nitrogen atom that enhances coordination and hydrogen bonding capabilities make it an ideal starting point for designing probes that target key pathological markers. nih.gov

Researchers have developed numerous quinoline-based fluorescent probes that can detect and image amyloid-beta (Aβ) aggregates and tau proteins, the primary pathological hallmarks of AD. nih.govcrimsonpublishers.comcrimsonpublishers.com For instance, quinoline-malononitrile based near-infrared (NIR) fluorescent probes have been successfully used for imaging Aβ aggregates in brain sections of transgenic AD mice. crimsonpublishers.comresearchgate.net The mechanism of these probes often relies on principles like intramolecular charge transfer (ICT), twisted intramolecular charge transfer (TICT), or aggregation-induced emission (AIE), which lead to a detectable change in fluorescence upon binding to the target. nih.gov

In addition to fluorescent probes, quinoline derivatives are crucial in the development of radiotracers for positron emission tomography (PET) imaging. nih.govresearchgate.net PET imaging allows for the non-invasive, in vivo visualization and quantification of specific molecular targets in the brain. nih.gov By modifying the quinoline structure, for example by introducing a halide like fluorine-18, scientists have created PET ligands that can image phosphodiesterase 5 (PDE5) or the cannabinoid receptor type 2 (CB2), both of which are implicated in neuroinflammatory and neurodegenerative processes. nih.govnih.gov A new class of quinoline compounds, substituted at the 3 and/or 6 positions with a halide for radiolabeling, has been developed for the early detection of amyloid and tau aggregates before symptoms appear. google.com

The development of these imaging tools is critical for the early diagnosis of diseases like AD, which is essential for effective management. nih.gov Quinoline-based probes offer advantages such as high quantum yields and low detection limits, aiding in the differentiation between normal and cancerous cells and the early detection of neurodegenerative diseases. crimsonpublishers.comcrimsonpublishers.com

Table 1: Quinoline-Based Imaging Probes and Their Neuropathological Targets

| Probe Type | Target | Application | Reference |

|---|---|---|---|

| Quinoline-Malononitrile NIR Probes | Amyloid-β (Aβ) Aggregates | Imaging in Alzheimer's disease models | crimsonpublishers.comresearchgate.net |

| Radiofluorinated Quinoline Derivatives | Phosphodiesterase 5 (PDE5) | PET imaging for Alzheimer's disease | nih.govresearchgate.net |

| Fluorinated 4-oxo-quinoline Derivatives | Cannabinoid Receptor Type 2 (CB2) | PET imaging in neuroinflammation | nih.gov |

| Radiolabeled Quinoline Derivatives | Amyloid-β and/or Tau Proteins | Early diagnosis of Alzheimer's and other tauopathies | google.com |

Other Biological and Therapeutic Potentials

Beyond neuroimaging, the quinoline scaffold is a cornerstone in the discovery of drugs for a wide array of diseases, owing to its proven biological activities, including antimalarial, antibacterial, anti-inflammatory, and analgesic properties. ijpsjournal.commdpi.com

Anticonvulsant Activity

Quinoline derivatives have emerged as a promising class of compounds with significant anticonvulsant properties. ijpsjournal.com Extensive research has led to the synthesis and evaluation of numerous quinoline analogues for their ability to control seizures, with many demonstrating potent activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com

The anticonvulsant effect of these derivatives is often linked to their specific structural features. For example, a series of 8-substituted quinolines bearing a 2-hydroxypropyloxy moiety showed excellent anticonvulsant activity. nih.govscispace.com The introduction of different substituents allows for the fine-tuning of activity; one study found that a 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline derivative displayed a particularly strong anticonvulsant effect in both MES and anti-PTZ tests. ualberta.ca While the exact mechanism is not fully elucidated, it is thought that quinolines may modulate the activity of various neurotransmitter systems or ion channels to reduce neuronal excitability. ijpsjournal.comnih.gov

Table 2: Anticonvulsant Activity of Selected Quinoline Derivatives

| Compound | Test Model | Activity (ED₅₀) | Reference |

|---|---|---|---|

| 8-(2'-piperazino-ethanoxy)quinoline | MES | Active | nih.govscispace.com |

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | MES, scMet | Potent Activity | nih.govscispace.com |

| 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline | MES | 27.4 mg/kg | ualberta.ca |

| 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline | scPTZ | 22.0 mg/kg | ualberta.ca |

| 7-alkoxyl-4,5-dihydro- Current time information in Pasuruan, ID.rsc.orgekb.egtriazolo[4,3-a]quinoline derivative | MES | 11.8 mg/kg | mdpi.com |

Antiallergetic Effects

Certain quinoline derivatives have demonstrated notable antiallergic activity. nih.govbioworld.com The mechanism often involves the inhibition of histamine (B1213489) release from mast cells. nih.gov A series of 1,3-oxazolo[4,5-h]quinolines were tested for their ability to inhibit antigen-induced histamine release from rat peritoneal mast cells and for their activity in the passive cutaneous anaphylaxis (PCA) test in rats. nih.gov

One of the most potent compounds identified in this series was 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, which was found to be 10 times more potent than the reference drug disodium (B8443419) cromoglycate in the in vitro assay and 60 times more potent in the in vivo PCA test. nih.gov Other studies have synthesized various quinolinones and imidazoquinolinones that also displayed activity in the rat PCA test. nih.gov These findings underscore the potential of the quinoline framework in developing new treatments for allergic conditions. researchgate.netacs.org

Antitinephritic and Antitumor Activities

Antitinephritic Activity: The application of quinoline derivatives in treating kidney diseases like glomerulonephritis has been explored, though with mixed results. One study investigated the efficacy of paquinimod (B609837), a quinoline-3-carboximide compound, in a mouse model of nephrotoxic nephritis. nih.gov The results showed that paquinimod did not successfully prevent or treat the condition, suggesting that further studies with different models are needed to determine the therapeutic potential of this class of compounds in immune-mediated glomerulonephritis. nih.gov Other quinoline derivatives, such as laquinimod, have been investigated for the treatment of lupus nephritis. unifiedpatents.com

Antitumor Activity: The quinoline scaffold is a highly significant pharmacophore in the field of oncology. rsc.orgekb.eg Quinoline derivatives exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, induction of apoptosis, and inhibition of angiogenesis. ekb.egnih.govekb.egarabjchem.org

Specifically, derivatives of 3-nitroquinoline (B96883) have been designed and synthesized as a novel class of antitumor agents. amegroups.cn These compounds have shown potent inhibitory activity against cancer cell lines that overexpress epidermal growth factor receptor (EGFR). amegroups.cn The compound this compound itself is used as a key intermediate in the synthesis of substituted imidazo-quinolines, which are being investigated as modulators of the NLRP3 inflammasome, a target relevant to inflammation-driven cancers. epo.org Furthermore, derivatives of 6-Bromo-4-chloro-3-nitroquinoline (B1343797) serve as building blocks for inhibitors of the PI3K/mTOR signaling pathway, which is critical in many cancers. evitachem.com

Table 3: Antitumor Mechanisms of Selected Quinoline Derivatives

| Derivative Class | Mechanism of Action | Target Cancer Type(s) | Reference |

|---|---|---|---|

| 3-Nitroquinolines | EGFR Kinase Inhibition | Epidermoid, Breast Cancer | amegroups.cn |

| 2,4-disubstituted Quinolines | Induction of Apoptosis | Breast, Lung, CNS Tumors | rsc.org |

| General Quinoline Derivatives | Tubulin Polymerization Inhibition | Various Cancer Cell Lines | ekb.egekb.eg |

| Quinoline Hybrids | Cell Cycle Arrest, Angiogenesis Inhibition | General | ekb.egarabjchem.org |

Antioxidant Activity

Many quinoline derivatives are recognized for their antioxidant properties, acting as effective free radical scavengers. mdpi.comrsc.org This activity is crucial for combating oxidative stress, which is implicated in numerous health problems. rsc.org The antioxidant capacity of quinoline compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netui.ac.id

The antioxidant potential can be significantly influenced by the substituents on the quinoline ring. Studies have shown that some synthesized quinoline derivatives are more efficient antioxidants than the standard compound Trolox. mdpi.comnih.gov For example, an investigation into 8-hydroxyquinoline (B1678124) and its derivatives found that 5-amino-8-hydroxyquinoline was a particularly potent antioxidant. researchgate.net Other research has demonstrated that modifying isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives results in compounds with better antioxidant activity than the starting material. ui.ac.id This free radical scavenging ability suggests that quinoline derivatives hold neuroprotective potential and could be developed as agents against diseases associated with oxidative damage. mdpi.comnih.gov

Table 4: Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Assay | Finding | Reference |

|---|---|---|---|

| 2-chloro-3-(l, 3-dioxolan-2-yl)quinolines | DPPH | 84.65% to 85.75% radical scavenging activity | researchgate.net |

| 5-amino-8-hydroxyquinoline | DPPH | More potent than α-tocopherol (IC₅₀ = 8.70 µM) | researchgate.net |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 40.43% inhibition | ui.ac.id |

| 4-Thiosubstituted quinolines | Electrochemical | Effective traps for hydroxyl and superoxide (B77818) anions | biointerfaceresearch.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-(2'-piperazino-ethanoxy)quinoline |

| 8-(2'-imidazolo-ethanoxy)quinoline |

| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline |

| 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline |

| 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline |

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline |

| 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline |

| 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester |

| Disodium cromoglycate |

| Paquinimod |

| Laquinimod |

| 6-Bromo-4-chloro-3-nitroquinoline |

| 5-amino-8-hydroxyquinoline |

| 2-methylquinoline-4-carboxylic acid |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid |

| Terpinen-4-ol |

| Trolox |

| α-tocopherol |

Conclusion

7-Bromo-3-nitroquinolin-4-ol represents a significant molecule in the field of advanced quinoline (B57606) research. Its unique combination of a halogen and a nitro group on the quinoline framework provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. Further interdisciplinary research is warranted to fully explore the chemical reactivity and biological profile of this compound and its derivatives, which could lead to the development of new and effective therapeutic agents.

Structure Activity Relationship Sar Studies of 7 Bromo 3 Nitroquinolin 4 Ol Derivatives

Impact of Substituent Position and Nature on Biological Efficacy